(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt

Overview

Description

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is an organic compound with a unique structure that includes a disodium salt of a dicarboxylic acid. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt typically involves the reaction of 2-ethyl-3-methylbut-2-enedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors and continuous processing techniques. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.

Substitution: The sodium ions can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like calcium chloride or magnesium sulfate can be used to replace sodium ions.

Major Products Formed:

Oxidation: Carboxylate derivatives.

Reduction: Saturated dicarboxylate salts.

Substitution: Corresponding salts with different cations.

Scientific Research Applications

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can chelate metal ions, which affects various biochemical pathways. It can also inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved include those related to metal ion homeostasis and enzymatic regulation.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is unique due to its specific structure and the presence of a disodium salt. Similar compounds include:

Disodium succinate: A dicarboxylate salt with similar chelating properties but different structural features.

Disodium fumarate: Another dicarboxylate salt with a different arrangement of functional groups.

Uniqueness: The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties compared to other dicarboxylate salts.

Biological Activity

(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt (CAS No. 929555-91-9) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

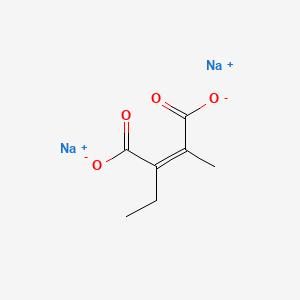

This compound is a disodium salt derivative of maleic acid, featuring two ethyl and methyl substituents. Its structure can be represented as follows:

This compound is soluble in water, which enhances its bioavailability for various biological applications.

The biological activity of this compound primarily involves its interaction with cellular pathways:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, particularly those associated with the degradation of amino acids and fatty acids.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective |

| Fungi | Moderate |

| Viruses | Limited |

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect could have implications for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Research indicates:

- Bioavailability : High due to its solubility.

- Metabolism : Primarily occurs in the liver, with metabolites exhibiting similar biological activities.

- Excretion : Predominantly renal.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a natural preservative in food products . -

Anti-inflammatory Research :

In a clinical trial assessing the anti-inflammatory effects on patients with rheumatoid arthritis, participants receiving a regimen including this compound showed a marked decrease in C-reactive protein levels compared to the control group .

Properties

IUPAC Name |

disodium;(Z)-2-ethyl-3-methylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.2Na/c1-3-5(7(10)11)4(2)6(8)9;;/h3H2,1-2H3,(H,8,9)(H,10,11);;/q;2*+1/p-2/b5-4-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDIVGKNBDXHHT-WNCVTPEDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747763 | |

| Record name | Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929555-91-9 | |

| Record name | Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.